molecular formula C16H13NO4 B5315258 2-(cinnamoylamino)-3-(2-furyl)acrylic acid

2-(cinnamoylamino)-3-(2-furyl)acrylic acid

Cat. No. B5315258
M. Wt: 283.28 g/mol
InChI Key: YHZJRKXWFYFSAB-LSHJULRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cinnamoylamino)-3-(2-furyl)acrylic acid, also known as CFA, is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. CFA is a synthetic compound that belongs to the class of cinnamic acid derivatives. It is a yellow crystalline powder that is soluble in organic solvents. CFA has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Mechanism of Action

The exact mechanism of action of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid is not fully understood. However, it is believed that the compound exerts its biological activities through the modulation of various signaling pathways. 2-(cinnamoylamino)-3-(2-furyl)acrylic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. 2-(cinnamoylamino)-3-(2-furyl)acrylic acid has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-3-(2-furyl)acrylic acid has been shown to possess various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(cinnamoylamino)-3-(2-furyl)acrylic acid has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In addition, 2-(cinnamoylamino)-3-(2-furyl)acrylic acid has been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid is its relatively low toxicity, which makes it a safe compound to use in lab experiments. 2-(cinnamoylamino)-3-(2-furyl)acrylic acid is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid is its low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for the research on 2-(cinnamoylamino)-3-(2-furyl)acrylic acid. One area of research is the development of novel synthetic routes for the synthesis of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid and its analogs. Another area of research is the elucidation of the exact mechanism of action of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid and its analogs. This will help to identify new targets for the development of therapeutic agents based on 2-(cinnamoylamino)-3-(2-furyl)acrylic acid. Finally, the therapeutic potential of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid and its analogs should be further explored in preclinical and clinical studies.

Synthesis Methods

The synthesis of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid is a multistep process that involves the condensation of cinnamic acid and furfural in the presence of a catalyst. The reaction proceeds through an aldol condensation mechanism, which leads to the formation of the desired product. The purity of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(cinnamoylamino)-3-(2-furyl)acrylic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 2-(cinnamoylamino)-3-(2-furyl)acrylic acid has also been shown to possess antioxidant properties, which make it a potential therapeutic agent for the prevention and treatment of oxidative stress-related diseases, such as cancer and cardiovascular diseases.

properties

IUPAC Name

(Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-15(9-8-12-5-2-1-3-6-12)17-14(16(19)20)11-13-7-4-10-21-13/h1-11H,(H,17,18)(H,19,20)/b9-8+,14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZJRKXWFYFSAB-LSHJULRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N/C(=C\C2=CC=CO2)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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